molecular formula C9H6F6N2O B2769538 N-methyl-4,6-bis(trifluoromethyl)-2-pyridinecarboxamide CAS No. 1092344-91-6

N-methyl-4,6-bis(trifluoromethyl)-2-pyridinecarboxamide

Cat. No.: B2769538
CAS No.: 1092344-91-6
M. Wt: 272.15
InChI Key: TWFRJQDZYJBAHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-4,6-bis(trifluoromethyl)-2-pyridinecarboxamide is a useful research compound. Its molecular formula is C9H6F6N2O and its molecular weight is 272.15. The purity is usually 95%.
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Scientific Research Applications

Recognition and Sensing Applications

  • Anion and Neutral Guest Recognition : Compounds related to N-methyl-4,6-bis(trifluoromethyl)-2-pyridinecarboxamide have been shown to strongly bind anions and neutral guests like urea and amides due to their rigid preorganized structure and high acidity of NH and CH groups. These compounds demonstrate high affinity and selectivity for anion complexation, which is crucial for the development of sensors and recognition materials (Dorazco‐González et al., 2010).

Molecular Modeling and Experimental Studies

  • Thermodynamic and Transport Properties : The study of pyridinium-based ionic liquids, which are structurally related to this compound, provides insights into their dynamic and thermodynamic properties. These ionic liquids exhibit unique volumetric properties and heat capacities, contributing to the understanding of their potential applications in various industrial processes (Cadena et al., 2006).

Material Synthesis and Characterization

  • New Polyamides and Polyamide-Imides : Research has focused on synthesizing new polyamides and polyamide-imides derived from carboxylic acids and diamines, incorporating moieties related to this compound. These materials demonstrate excellent thermal stability, solubility in organic solvents, and potential applications in advanced materials and microelectronics (Faghihi & Mozaffari, 2008).

Ionic Liquids and Conductivity

  • High Conductivity Molten Salts : Salts based on the bis(trifluoromethanesulfonyl)imide ion, structurally related to this compound, exhibit reduced melting points and, in some cases, are molten at room temperature. These salts offer high conductivity and are promising candidates for applications in electrolytes and ionic liquids (McFarlane et al., 2000).

Mechanism of Action

Target of Action

N-methyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide, also known as N-methyl-4,6-bis(trifluoromethyl)-2-pyridinecarboxamide or MFCD11501763, is a derivative of trifluoromethylpyridine (TFMP). It is known that these compounds are widely used in the agrochemical and pharmaceutical industries, suggesting that their targets could be diverse, depending on the specific derivative and its application .

Mode of Action

The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

Tfmp derivatives are known to have significant impacts in the agrochemical industry, primarily for crop protection from pests . This suggests that these compounds may interact with biochemical pathways related to pest metabolism or physiology.

Pharmacokinetics

The presence of the fluorine atom in tfmp derivatives is known to significantly affect the pharmacokinetic properties of these compounds .

Result of Action

Tfmp derivatives are known to exhibit superior pest control properties when compared to traditional phenyl-containing insecticides , suggesting that these compounds may have significant effects on pest physiology or metabolism.

Action Environment

The unique physicochemical properties of the fluorine atom in tfmp derivatives are known to significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of these compounds .

Properties

IUPAC Name

N-methyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F6N2O/c1-16-7(18)5-2-4(8(10,11)12)3-6(17-5)9(13,14)15/h2-3H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFRJQDZYJBAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC(=CC(=C1)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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